An In-depth Technical Guide to VU591 Hydrochloride: Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to VU591 Hydrochloride: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This document details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
VU591 hydrochloride is a small molecule inhibitor belonging to the benzimidazole class of compounds. Its systematic chemical name is 6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride. The structure and properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride | [1] |
| Molecular Formula | C₁₆H₁₃ClN₆O₅ | [2] |
| Molecular Weight | 404.76 g/mol | [1][2] |
| CAS Number | 1315380-70-1 | [1] |
| Appearance | White to gray solid | [3] |
| Purity | ≥99% (HPLC) | [1] |
| Solubility | DMSO: 16.67 mg/mL (41.18 mM) (with sonication) | [3] |
| H₂O: < 0.1 mg/mL (insoluble) | [3] | |
| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][4] |
Biological Properties
| Property | Value | Reference |
| Target | Renal Outer Medullary Potassium Channel (ROMK) / Kir1.1 | [1][4] |
| Mechanism of Action | Intracellular pore blocker of the ROMK channel | [5][6] |
| IC₅₀ | 0.24 µM | [3][4][7] |
| Selectivity | Selective for ROMK over other inward rectifier potassium channels (Kir2.1, Kir2.3, Kir4.1, Kir7.1) and other ion channels. | [1][6] |
| In Vivo Effect | Shows antidepressant-like effects in the tail suspension test (TST) in mice. | [4] |
Mechanism of Action and Signaling Pathway
VU591 hydrochloride is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[1][4] It is understood to act as an intracellular pore blocker.[5][6] The binding site for VU591 is located within the ion conduction pathway of the channel.[6] This interaction is facilitated by specific amino acid residues, notably Asn171 and Val168.[6] The unique presence of asparagine at this position in ROMK, as opposed to aspartate or glutamate in other Kir channels, is a key determinant of VU591's selectivity.[6] By physically occluding the pore, VU591 prevents the efflux of potassium ions, thereby inhibiting the channel's function. This targeted inhibition of ROMK has implications for renal physiology and has been explored for its potential diuretic effects.
Experimental Protocols
Synthesis of VU591
The following protocol is for the synthesis of the parent compound, VU591, which can be subsequently treated with hydrochloric acid to form the hydrochloride salt.[5]
Materials:
-
4-nitrobenzene-1,2-diamine
-
Diglycolic acid
-
5 N HCl
-
Saturated NaHCO₃ solution
-
Absolute Ethanol (EtOH)
Procedure:
-
A suspension of 4-nitrobenzene-1,2-diamine (300 mg, 1.96 mmol) and diglycolic acid (131 mg, 0.98 mmol) in 5 N HCl (2 ml) is heated to 120°C in a sealed tube.
-
A solution should form within 1 hour. Continue heating for a total of 12 hours.
-
After 12 hours, cool the mixture to room temperature.
-
Pour the cooled mixture into a saturated NaHCO₃ solution (50 ml) and adjust the pH to 8.
-
Filter the resulting mixture and wash the product with water.
-
Dry the product in a vacuum oven for 10 hours to yield VU591 as a light brown solid.
-
For purification, recrystallize the product from absolute ethanol to obtain VU591 as a colorless solid.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a representative method for characterizing the inhibitory effect of VU591 hydrochloride on ROMK channels expressed in a heterologous system like HEK-293 cells.
Cell Culture and Transfection:
-
HEK-293 cells are cultured in standard media (e.g., DMEM with 10% FBS).
-
Cells are transiently transfected with a plasmid encoding the human ROMK1 (Kir1.1) channel using a suitable transfection reagent.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
Recording Procedure:
-
Prepare coverslips with transfected HEK-293 cells for recording.
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal between the pipette and a transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -75 mV.
-
Apply voltage steps or ramps to elicit ROMK currents. A typical protocol is to step to -120 mV for 200 ms every 5 seconds.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing VU591 hydrochloride at various concentrations.
-
Record the inhibition of the ROMK current in the presence of the compound.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
